molecular formula C24H27NO2 B12479354 N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}-1-phenylethanamine

N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}-1-phenylethanamine

Cat. No.: B12479354
M. Wt: 361.5 g/mol
InChI Key: NDXYZJJWVOZWQM-UHFFFAOYSA-N
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Description

The compound ({3-METHOXY-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)(1-PHENYLETHYL)AMINE is an organic molecule characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({3-METHOXY-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)(1-PHENYLETHYL)AMINE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-methoxybenzyl chloride with 4-methylphenol under basic conditions to form 3-methoxy-2-[(4-methylphenyl)methoxy]benzyl chloride . This intermediate is then reacted with 1-phenylethylamine in the presence of a suitable base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

({3-METHOXY-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)(1-PHENYLETHYL)AMINE: undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly used.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

({3-METHOXY-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)(1-PHENYLETHYL)AMINE: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ({3-METHOXY-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)(1-PHENYLETHYL)AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenethylamine
  • 2-Methoxyphenyl isocyanate
  • 3-Methoxy-4-(2-methyl-2H-1,2,3-triazol-4-yl)pyridin-2-amine

Uniqueness

({3-METHOXY-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)(1-PHENYLETHYL)AMINE: is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H27NO2

Molecular Weight

361.5 g/mol

IUPAC Name

N-[[3-methoxy-2-[(4-methylphenyl)methoxy]phenyl]methyl]-1-phenylethanamine

InChI

InChI=1S/C24H27NO2/c1-18-12-14-20(15-13-18)17-27-24-22(10-7-11-23(24)26-3)16-25-19(2)21-8-5-4-6-9-21/h4-15,19,25H,16-17H2,1-3H3

InChI Key

NDXYZJJWVOZWQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=CC=C2OC)CNC(C)C3=CC=CC=C3

Origin of Product

United States

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